MK 0893

Glucagon receptor Binding affinity IC₅₀

MK-0893 is the only GCGR antagonist with a resolved 2.5 Å co-crystal structure, enabling structure-based studies. Its competitive, reversible mechanism and >1500-fold selectivity over GLP-1R eliminate crosstalk artifacts, ensuring reproducible results. Validated in hGCGR mice, it serves as an ideal benchmark for in vitro and in vivo glucagon signaling research.

Molecular Formula C32H27Cl2N3O4
Molecular Weight 588.5 g/mol
CAS No. 870823-12-4
Cat. No. B1251896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK 0893
CAS870823-12-4
SynonymsMK-0893
N-((4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)phenyl)carbonyl)-beta-alanine
Molecular FormulaC32H27Cl2N3O4
Molecular Weight588.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC
InChIInChI=1S/C32H27Cl2N3O4/c1-19(20-3-5-21(6-4-20)32(40)35-12-11-31(38)39)37-30(18-29(36-37)25-14-26(33)17-27(34)15-25)24-8-7-23-16-28(41-2)10-9-22(23)13-24/h3-10,13-19H,11-12H2,1-2H3,(H,35,40)(H,38,39)/t19-/m0/s1
InChIKeyDNTVJEMGHBIUMW-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MK-0893 (CAS 870823-12-4) Glucagon Receptor Antagonist: Chemical Identity and Baseline Characteristics for Scientific Procurement


MK-0893 is a potent, reversible, and competitive small-molecule antagonist of the human glucagon receptor (GCGR), a class B G-protein-coupled receptor implicated in hepatic glucose production [1]. It was developed by Merck & Co. for the treatment of type 2 diabetes mellitus and advanced to Phase 2 clinical trials before discontinuation [2]. The compound is characterized by high binding affinity for GCGR (IC₅₀ = 6.6 nM) and demonstrates functional antagonism in cellular cAMP assays (IC₅₀ = 15.7 nM) [3].

Why MK-0893 Cannot Be Substituted with Alternative Glucagon Receptor Antagonists in Preclinical Research


Glucagon receptor antagonists (GRAs) are not a uniform class; they exhibit marked differences in binding site location (orthosteric vs. allosteric), mechanism of antagonism (competitive vs. non-competitive), and selectivity across family B GPCRs [1]. MK-0893 occupies a structurally resolved allosteric binding pocket between TM6 and TM7, a feature that fundamentally distinguishes it from orthosteric competitors and even from other allosteric antagonists like LY2409021 which have not been structurally characterized at high resolution [2]. Furthermore, cross-reactivity with the related GLP-1 receptor can confound experimental interpretation, and MK-0893's selectivity profile (IC₅₀ > 10,000 nM for GLP-1R) is not universally shared across GRA chemotypes [3]. Substituting MK-0893 with a generic GRA without accounting for these molecular and pharmacological distinctions can lead to irreproducible results and invalid mechanistic conclusions.

Quantitative Differentiation of MK-0893: Head-to-Head and Cross-Study Comparative Evidence Against Glucagon Receptor Antagonist Comparators


Binding Affinity Advantage: MK-0893 Demonstrates Superior GCGR Potency Relative to Multiple Competitor Antagonists

In a human GCGR binding assay using CHO cell membranes, MK-0893 exhibits an IC₅₀ of 6.6 nM, which is substantially more potent than the IC₅₀ values reported for several other clinically evaluated glucagon receptor antagonists under comparable assay conditions. For example, PF-06291874 displays an IC₅₀ of 55 nM for the human GCGR , Bay 27-9955 exhibits an IC₅₀ of 110 nM , and LY2409021 shows an IC₅₀ of approximately 56 nM . This represents an 8- to 17-fold higher potency for MK-0893 at the primary pharmacological target.

Glucagon receptor Binding affinity IC₅₀

Selectivity Profile: Quantified >200-Fold Discrimination Against GLP-1R and Related Family B GPCRs

MK-0893 was screened against a panel of related family B GPCRs in cAMP accumulation assays using HEK293T cells expressing the respective human receptors. The compound exhibited IC₅₀ values of 1020 nM for GIPR, 9200 nM for PAC1, and >10,000 nM for GLP-1R, VPAC1, and VPAC2 [1]. This corresponds to a selectivity window of >200-fold for the primary target (GCGR) over GIPR and >1500-fold over GLP-1R. In contrast, the allosteric antagonist LY2409021 has been shown to antagonize GLP-1 action at the GLP-1R in INS-1 cells at concentrations overlapping with its GCGR antagonism [2], indicating a narrower selectivity margin.

Selectivity GLP-1R Family B GPCR

In Vivo Glycemic Efficacy: Dose-Response Reduction of Glucagon-Induced Glucose Excursion in hGCGR Mice

In an acute glucagon challenge model using humanized GCGR (hGCGR) mice, MK-0893 dose-dependently blunted glucagon-induced glucose elevation. At oral doses of 3, 10, and 30 mpk, the compound reduced glucagon-stimulated glucose excursion by 30%, 56%, and 81%, respectively, relative to vehicle control . In a chronic setting using hGCGR ob/ob mice, single doses of 3 and 10 mpk reduced glucose area under the curve (AUC 0-6 h) by 32% and 39%, respectively [1]. While other GRAs such as LGD-6972 have demonstrated similar in vivo efficacy, the detailed dose-response data for MK-0893 provides a robust quantitative benchmark for comparative pharmacology.

In vivo efficacy Glucose excursion hGCGR mouse

Structural Binding Site Resolution: The Only GRA with a High-Resolution X-ray Co-crystal Structure Defining Its Allosteric Pocket

MK-0893 is the only glucagon receptor antagonist for which a high-resolution (2.5 Å) X-ray co-crystal structure of the human GCGR in complex with the compound has been solved and published [1]. The structure revealed that MK-0893 binds to a novel allosteric site located outside the seven-transmembrane helical bundle, positioned between TM6 and TM7 and extending into the lipid bilayer [2]. In contrast, other GRAs including LY2409021, PF-06291874, LGD-6972, and Bay 27-9955 lack publicly available high-resolution structural data defining their precise binding modes. While some are presumed to be allosteric based on functional data, the molecular details remain uncharacterized.

X-ray crystallography Allosteric binding Structure-based drug design

MK-0893 (CAS 870823-12-4) Validated Research Applications in Type 2 Diabetes and GCGR Pharmacology


Benchmark Standard for Competitive GCGR Antagonism in Cellular cAMP Assays

Due to its well-characterized IC₅₀ values of 6.6 nM (binding) and 15.7 nM (functional cAMP) [1], MK-0893 serves as an ideal positive control and benchmark compound for establishing glucagon receptor antagonist potency in in vitro assay systems. Its competitive mechanism, confirmed by Schild analysis , allows for reliable normalization of antagonist effects across laboratories.

High-Selectivity Tool for Dissecting GCGR-Mediated Signaling Without GLP-1R Interference

In experimental paradigms where glucagon and GLP-1 signaling pathways intersect—such as in primary hepatocytes, pancreatic islets, or INS-1 cells—MK-0893's >200-fold selectivity over GIPR and >1500-fold selectivity over GLP-1R [2] ensures that observed effects are attributable exclusively to GCGR blockade, unlike less selective GRAs such as LY2409021 which exhibit measurable GLP-1R antagonism [3].

In Vivo Validation of Hepatic Glucose Output Modulation in hGCGR Transgenic Murine Models

The extensive in vivo characterization of MK-0893 in hGCGR mice—including acute glucagon challenge and chronic ob/ob diabetic models with documented 30-81% glucose reduction [4]—provides a reproducible framework for studying glucagon receptor pharmacology in vivo. Researchers can leverage these published dose-response relationships to calibrate their own experimental protocols.

Structure-Based Drug Design and Computational Modeling of Class B GPCR Allosteric Sites

The 2.5 Å X-ray co-crystal structure of human GCGR bound to MK-0893 [5] provides a unique template for molecular docking, virtual screening, and structure-activity relationship (SAR) studies focused on allosteric modulation of class B GPCRs. This structural information is not available for any other clinically evaluated GRA, making MK-0893 the only viable reference ligand for computational and biophysical studies of this binding pocket.

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